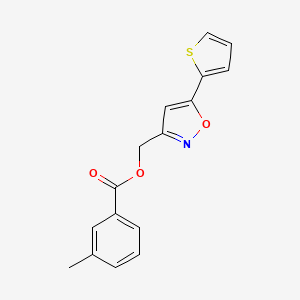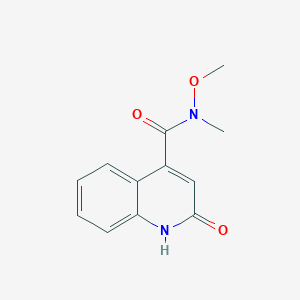
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate, also known as TIMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TIMB is a heterocyclic compound that contains both isoxazole and thiophene rings, making it a unique and versatile compound for research.
Mechanism of Action
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate is not fully understood, but it is believed to interact with various cellular targets such as enzymes, receptors, and ion channels. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has also been shown to modulate the activity of various ion channels such as potassium channels, which are involved in the regulation of cellular excitability.
Biochemical and Physiological Effects
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate can inhibit the growth of various cancer cell lines and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate can reduce the severity of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease in animal models.
Advantages and Limitations for Lab Experiments
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has several advantages for lab experiments such as its ease of synthesis, high purity, and stability. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate can also be easily modified to produce derivatives with improved properties. However, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate also has some limitations such as its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
There are several future directions for research on (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate. One potential direction is the development of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate derivatives with improved pharmacokinetic properties and selectivity for specific cellular targets. Another potential direction is the use of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate as a fluorescent probe for imaging and sensing applications. Additionally, further studies are needed to fully understand the mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate and its potential applications in various fields.
Synthesis Methods
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate involves the reaction between 3-methylbenzoic acid and 5-amino-2-(thiophen-2-yl)isoxazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction produces (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate as a white crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has also been studied for its potential use as a fluorescent probe for imaging and sensing applications.
properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-11-4-2-5-12(8-11)16(18)19-10-13-9-14(20-17-13)15-6-3-7-21-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGVUWLNLJBATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/no-structure.png)
![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2898957.png)
![N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2898959.png)
![1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2898962.png)
![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)


![8-amino-6-tert-butyl-7H,8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one](/img/structure/B2898968.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2898972.png)
![Methyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2898973.png)
![N-(4-fluorobenzyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2898975.png)

